Loureirin A is a dihydrochalcone [, ], a subclass of flavonoids [], isolated from the resin of Dracaena cochinchinensis, commonly known as Dragon's Blood [, , , , , ]. Dragon's Blood is a traditional Chinese medicine with a long history of use for its anti-inflammatory, antioxidant, and anticoagulant properties [, ].
Loureirin A has attracted significant attention in scientific research due to its diverse biological activities []. Its potential therapeutic applications are being actively explored in various fields, including anti-tumor [], anti-fibrotic [], antimicrobial [], and neuroprotective research [].
Loureirin A can be synthesized via catalytic transfer hydrogenation using ammonium as a hydrogen donor and palladium on carbon (Pd-C) as a catalyst []. This method involves reducing a chalcone precursor to the dihydrochalcone Loureirin A. Optimization of the reaction conditions, including temperature and catalyst loading, can achieve yields exceeding 60%. This approach provides advantages over traditional catalytic hydrogenation methods, offering increased safety, simplified equipment requirements, and enhanced selectivity [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7